1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine
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Overview
Description
1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine is a synthetic organic compound that features a nitrophenyl group and a trimethylsilyl ether group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Nitrophenyl Group: This step often involves a nitration reaction where a phenyl group is nitrated to form the nitrophenyl group.
Attachment of the Trimethylsilyl Ether Group: This is usually done through a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving nitrophenyl and silyl ether groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine would depend on its specific application. Generally, the compound may interact with molecular targets through its nitrophenyl and silyl ether groups, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-4-hydroxy-1,2,3,6-tetrahydropyridine: Similar structure but with a hydroxy group instead of a trimethylsilyl ether group.
1-(4-Aminophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine: Similar structure but with an amino group instead of a nitrophenyl group.
Properties
CAS No. |
648920-55-2 |
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Molecular Formula |
C14H20N2O3Si |
Molecular Weight |
292.40 g/mol |
IUPAC Name |
trimethyl-[[1-(4-nitrophenyl)-3,6-dihydro-2H-pyridin-4-yl]oxy]silane |
InChI |
InChI=1S/C14H20N2O3Si/c1-20(2,3)19-14-8-10-15(11-9-14)12-4-6-13(7-5-12)16(17)18/h4-8H,9-11H2,1-3H3 |
InChI Key |
MYEUKMNRFCLFPY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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